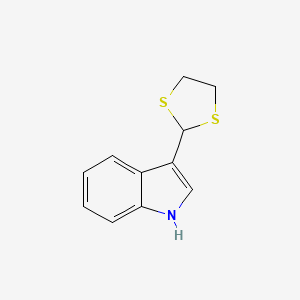
3-(1,3-dithiolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dithiolan-2-yl)-1H-indole: is a heterocyclic compound that features an indole core substituted with a 1,3-dithiolan-2-yl group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The presence of the 1,3-dithiolan-2-yl group adds unique chemical properties to the compound, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dithiolan-2-yl)-1H-indole can be achieved through several methods. One common approach involves the reaction of indole with 1,3-dithiolane under specific conditions. For example, the reaction can be carried out using boron trifluoride diethyl etherate (BF3.OEt2) and mercury(II) oxide (HgO) as catalysts . The reaction typically requires controlled heat and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,3-dithiolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols and thiols.
Substitution: Halogenated indoles, nitroindoles, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-dithiolan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1,3-dithiolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-(1,3-Dithian-2-YL)-1-Propanol
- 2-[4-(1,3-Dithiolan-2-YL)Phenyl]-1,3-Dithiolane
- 5-(1,3-Dithiolan-2-YL)-3,4-Dimethyl-1H-Pyrrole-2-Carbonitrile
Comparison: 3-(1,3-dithiolan-2-yl)-1H-indole is unique due to the presence of both the indole core and the 1,3-dithiolan-2-yl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the indole ring can enhance its biological activity, while the dithiolan group can influence its chemical reactivity and stability .
Eigenschaften
CAS-Nummer |
36104-60-6 |
|---|---|
Molekularformel |
C11H11NS2 |
Molekulargewicht |
221.3 g/mol |
IUPAC-Name |
3-(1,3-dithiolan-2-yl)-1H-indole |
InChI |
InChI=1S/C11H11NS2/c1-2-4-10-8(3-1)9(7-12-10)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |
InChI-Schlüssel |
WRUCRCKOLBABNZ-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1CSC(S1)C2=CNC3=CC=CC=C32 |
Key on ui other cas no. |
36104-60-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















